Confirmed Absence of Analgesic Activity in In Vivo Pain Models Versus Parent Tapentadol
N-Demethyltapentadol was tested alongside eight other tapentadol metabolites in the mouse tail-flick test, an established model of acute thermal nociception. All nine metabolites, including N-demethyltapentadol, produced no analgesic effect in this assay [1]. By contrast, the parent compound tapentadol exhibits robust, dose-dependent antinociception across multiple preclinical pain models, with ED50 values ranging from 8.2 to 13 mg/kg after intraperitoneal administration in rats [2]. In the more sensitive phenylquinone writhing test, only five of the nine metabolites showed any analgesic activity, and this activity correlated exclusively with moderate binding affinity (Ki between 0.5 μM and 1.1 μM) at either the noradrenaline transporter or the μ-opioid receptor [1].
| Evidence Dimension | Analgesic efficacy in acute thermal nociception (tail-flick test) in mice |
|---|---|
| Target Compound Data | N-Demethyltapentadol: No analgesic effect (0 of 9 metabolites active in tail-flick; 5 of 9 showed activity in phenylquinone writhing test with Ki 0.5–1.1 μM at MOR or NET) |
| Comparator Or Baseline | Tapentadol (parent): ED50 8.2–13 mg/kg i.p. across hot plate, tail-flick, writhing, Randall-Selitto, CCI, and SNL models in rats; MOR Ki = 0.1 μM; NET Ki = 0.5 μM |
| Quantified Difference | Qualitative: complete absence of tail-flick analgesia vs. robust parent activity. Quantitative: metabolite Ki at MOR/NET is 5–11 fold weaker than parent MOR Ki (0.1 μM vs. 0.5–1.1 μM) |
| Conditions | Mouse tail-flick test and phenylquinone writhing test; rat pain models (i.p. administration); radioligand binding assays using rat brain membranes |
Why This Matters
For researchers designing pain pharmacology experiments, N-demethyltapentadol serves as a validated negative control with documented inactivity contrasted against tapentadol's well-characterized potency, enabling clean experimental dissociation of parent drug effects from metabolite artifacts.
- [1] Terlinden R, Kögel BY, Englberger W, Tzschentke TM. In vitro and in vivo characterization of tapentadol metabolites. Methods Find Exp Clin Pharmacol. 2010;32(1):31-38. doi:10.1358/mf.2010.32.1.1434165 View Source
- [2] Tzschentke TM, Christoph T, Kögel B, et al. (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties. J Pharmacol Exp Ther. 2007;323(1):265-276. doi:10.1124/jpet.107.126052 View Source
